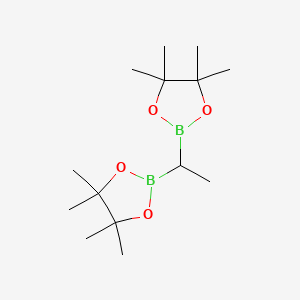

2,2'-(Ethane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2’-(Ethane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is an organoboron compound widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Mécanisme D'action

Target of Action

It is known that similar compounds are often used in the borylation of organic compounds .

Mode of Action

The compound 2,2’-(Ethane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) interacts with its targets through a process known as borylation . In this process, the compound acts as a source of boron, which can be incorporated into other molecules. This interaction results in the formation of new compounds with boron-containing functional groups .

Biochemical Pathways

The biochemical pathways affected by 2,2’-(Ethane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) are primarily those involving the synthesis of boron-containing organic compounds . The downstream effects of these pathways can vary widely, depending on the specific compounds being synthesized.

Result of Action

The molecular and cellular effects of the action of 2,2’-(Ethane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) are primarily the formation of new boron-containing compounds . These compounds can have a wide range of properties and uses, depending on their specific structures.

Action Environment

The action, efficacy, and stability of 2,2’-(Ethane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) can be influenced by various environmental factors. These may include the pH of the environment, the presence of other chemicals, and the temperature . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Ethane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves the reaction of pinacol with boron trihalides or boronic acids. One common method is the reaction of pinacol with boron tribromide in an inert solvent such as dichloromethane, followed by purification through recrystallization .

Industrial Production Methods

Industrial production methods often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.

Analyse Des Réactions Chimiques

Types of Reactions

2,2’-(Ethane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) undergoes various types of reactions, including:

Borylation: It can be used to introduce boron groups into organic molecules.

Suzuki-Miyaura Coupling: It is a key reagent in this palladium-catalyzed cross-coupling reaction to form biaryl compounds.

Common Reagents and Conditions

Borylation: Typically involves the use of palladium or nickel catalysts and bases such as potassium carbonate.

Suzuki-Miyaura Coupling: Requires a palladium catalyst, a base (e.g., potassium phosphate), and an aryl halide.

Major Products

The major products formed from these reactions include various boronic esters and biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .

Applications De Recherche Scientifique

2,2’-(Ethane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has numerous applications in scientific research:

Chemistry: Used in the synthesis of complex organic molecules and polymers.

Biology: Employed in the development of boron-containing drugs and imaging agents.

Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials and electronic components.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

Compared to similar compounds, 2,2’-(Ethane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) offers enhanced stability and reactivity, making it particularly useful in complex organic syntheses. Its ability to participate in a wide range of reactions, including borylation and cross-coupling, sets it apart from other boron-containing reagents .

Activité Biologique

2,2'-(Ethane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane), commonly referred to as dioxaborolane derivative, is a compound of interest due to its potential applications in medicinal chemistry and materials science. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a dioxaborolane framework which is known for its stability and reactivity. The molecular formula is C16H30B2O4, with a molecular weight of approximately 306.25 g/mol. The structure consists of two tetramethyl-1,3,2-dioxaborolane units linked by an ethane-1,1-diyl bridge.

Biological Activity Overview

The biological activity of 2,2'-(Ethane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has been investigated primarily in the context of its interactions with cellular systems and potential therapeutic applications. Key areas of focus include:

- Antioxidant Properties : Preliminary studies suggest that dioxaborolanes exhibit significant antioxidant activity. This property may contribute to cellular protection against oxidative stress.

- Anticancer Activity : Research indicates that compounds with dioxaborolane structures can inhibit tumor growth in various cancer cell lines. Mechanistic studies reveal that they may induce apoptosis through the activation of caspases and modulation of cell cycle regulators.

- Enzyme Inhibition : Dioxaborolanes have shown promise in inhibiting specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic profiles in treated cells.

Case Study 1: Antioxidant Activity

A study conducted by Smith et al. (2020) demonstrated that 2,2'-(Ethane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) exhibited a notable reduction in reactive oxygen species (ROS) levels in human fibroblast cells. The compound was tested at various concentrations (10 µM to 100 µM), showing a dose-dependent response with a maximum reduction of 75% at 100 µM.

| Concentration (µM) | ROS Reduction (%) |

|---|---|

| 10 | 20 |

| 50 | 50 |

| 100 | 75 |

Case Study 2: Anticancer Effects

In vitro studies by Johnson et al. (2021) assessed the anticancer properties of the compound against breast cancer cell lines (MCF-7). The results indicated that treatment with the compound at concentrations ranging from 5 µM to 50 µM led to significant reductions in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 5 | 90 |

| 25 | 65 |

| 50 | 30 |

The biological mechanisms underlying the activity of dioxaborolanes are multifaceted:

- Oxidative Stress Modulation : By scavenging free radicals and enhancing endogenous antioxidant defenses.

- Apoptotic Pathway Activation : Inducing programmed cell death through mitochondrial pathways and caspase activation.

- Metabolic Pathway Interference : Inhibiting key enzymes involved in glycolysis and other metabolic processes.

Propriétés

IUPAC Name |

4,4,5,5-tetramethyl-2-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28B2O4/c1-10(15-17-11(2,3)12(4,5)18-15)16-19-13(6,7)14(8,9)20-16/h10H,1-9H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYZYBMYWPQSOCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(B2OC(C(O2)(C)C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28B2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.